Briciclib - 865783-99-9

Briciclib

Catalog Number: EVT-261478
CAS Number: 865783-99-9
Molecular Formula: C19H23O10PS
Molecular Weight: 474.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Briciclib has been used in trials studying the treatment of Lymphoma, Neoplasms, Advanced Solid Tumor, and Acute Lymphocytic Leukemia.
Briciclib is a benzyl styryl sulfone analog, and a phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, briciclib is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis. suppresses cyclin D1 accumulation in cancer cells.

ON 013100

  • Compound Description: ON 013100 is an orally bioavailable small molecule and a benzylstyryl sulfone analog. It acts by blocking cyclin D mRNA translation and decreasing cyclin D protein expression. Like Briciclib, it inhibits the proliferation of various cancer cell lines, including mantle cell leukemia (MCL), breast, gastric, and esophageal cancer cells, at nanomolar concentrations.
  • Relevance: ON 013100 is a close analog of Briciclib and acts as its prodrug. Upon hydrolysis, Briciclib is converted to ON 013100. Both compounds share a similar mechanism of action, targeting eukaryotic translation initiation factor 4E (eIF4E) and inhibiting the translation of proteins involved in cell proliferation and survival.

ON 013101

  • Compound Description: ON 013101 is an inert analog of Briciclib used as a control in experiments.
  • Relevance: Although structurally similar to Briciclib, ON 013101 lacks the biological activity of Briciclib and ON 013100, making it useful for determining the specific effects of the active compounds in research.

Silvestrol

  • Compound Description: Silvestrol is a natural product derived from plants of the Aglaia genus and belongs to the rocaglate class of compounds. It potently inhibits protein translation initiation by targeting the eIF4A.

SDS-1-021-(−)

  • Compound Description: SDS-1-021-(−) is a synthetic rocaglate derivative that is more potent than Silvestrol in inhibiting protein translation. It displays potent anti-cancer activity against lymphoma cells, particularly in MYC-driven subtypes.
  • Relevance: Similar to Silvestrol, SDS-1-021-(−) also targets eIF4A to inhibit protein translation. While both compounds share a similar mechanism of action, they differ in their potency and chemical structure compared to Briciclib.

Hippuristanol

  • Compound Description: Hippuristanol is a natural product that acts as a potent and selective inhibitor of eukaryotic initiation factor 4A (eIF4A).
  • Relevance: While both Hippuristanol and Briciclib target different components of the translation initiation complex (eIF4A vs. eIF4E), they ultimately aim to suppress oncoprotein translation, highlighting a shared objective in cancer treatment.

CR-1-31-B

  • Compound Description: CR-1-31-B is a drug that targets a subunit of the eukaryotic initiation factor 4F (eIF4F) complex, thereby inhibiting translation initiation. This compound has shown efficacy in reducing tumor growth in BRAF mutant melanoma models.
  • Relevance: While the specific target within the eIF4F complex is not specified, CR-1-31-B shares a similar mechanism of action with Briciclib, ultimately aiming to disrupt translation initiation as a therapeutic strategy.

Ribavirin

  • Compound Description: Ribavirin is a broad-spectrum antiviral drug that also exhibits anti-cancer activity. It is known to affect multiple cellular pathways, including impacting the eukaryotic initiation factor 4F (eIF4F) complex involved in translation initiation.
Source and Classification

Briciclib is synthesized from various chemical precursors and classified under small molecule inhibitors. Its primary mechanism involves the inhibition of protein synthesis by disrupting the interaction between eIF4E and its binding partners, thereby affecting the translation of oncogenic mRNAs. This positions Briciclib as a promising candidate in targeted cancer therapies, especially for KRAS-mutant cancers .

Synthesis Analysis

The synthesis of Briciclib involves several key steps that utilize organic chemistry techniques. The compound's structure consists of a benzyl group linked to a styryl sulfone moiety, which can be synthesized through the following general method:

  1. Formation of the Styryl Sulfone:
    • A sulfonyl chloride is reacted with a styrene derivative under basic conditions to form the styryl sulfone.
    • Reagents: Typically, sodium hydroxide or triethylamine is used as a base.
  2. Benzyl Group Introduction:
    • The benzyl group is introduced via a nucleophilic substitution reaction where a benzyl halide reacts with the previously formed styryl sulfone.
    • Conditions: This reaction often requires a polar aprotic solvent like dimethylformamide or acetonitrile and may be facilitated by the presence of a catalyst such as potassium carbonate.
  3. Purification:
    • The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure Briciclib.

The synthesis parameters, such as temperature, reaction time, and concentration of reactants, are critical for maximizing yield and purity .

Molecular Structure Analysis

Briciclib's molecular structure can be described by its chemical formula C17H16O4SC_{17}H_{16}O_4S and its molecular weight of approximately 320.37 g/mol. The compound features:

  • Functional Groups:
    • A sulfone group (SO2-SO_2-) which contributes to its biological activity.
    • A benzyl group that enhances lipophilicity, aiding in cellular uptake.
  • 3D Structure:
    • Molecular modeling studies suggest that Briciclib adopts a conformation that allows effective interaction with its target proteins, particularly eIF4E.

Crystallographic data and computational modeling can provide insights into the compound's stereochemistry and potential binding interactions with biological targets .

Chemical Reactions Analysis

Briciclib participates in several key chemical reactions that are relevant to its mechanism of action:

  1. Inhibition of Protein Translation:
    • Briciclib disrupts the assembly of the eIF4F complex by inhibiting eIF4E's interaction with other initiation factors, leading to decreased translation of oncogenic proteins.
  2. Cellular Uptake:
    • The compound's lipophilic nature facilitates passive diffusion across cell membranes, allowing it to exert its effects intracellularly.
  3. Metabolic Stability:
    • Studies indicate that Briciclib undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes may play a role in its biotransformation .

These reactions are essential for understanding how Briciclib functions at both the molecular and cellular levels.

Mechanism of Action

Briciclib's mechanism of action centers on its ability to inhibit eIF4E, which is crucial for initiating mRNA translation. By blocking this factor:

  • Cell Cycle Arrest: The inhibition leads to reduced levels of cyclin D1 and other proteins involved in cell proliferation.
  • Induction of Apoptosis: Cancer cells become more susceptible to apoptosis due to impaired survival signaling pathways.

Research suggests that Briciclib effectively reduces tumor growth in preclinical models by targeting these pathways specifically in KRAS-mutant tumors .

Physical and Chemical Properties Analysis

Briciclib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but is generally reported around 150-160 °C.

These properties influence both its formulation for therapeutic use and its behavior within biological systems .

Applications

Briciclib has several scientific applications, particularly in oncology:

  • Cancer Treatment: It is being investigated as a treatment option for various cancers characterized by aberrant eIF4E activity.
  • Research Tool: As an inhibitor of protein synthesis, it serves as a valuable tool for studying translational control mechanisms in cancer biology.
  • Combination Therapies: Preliminary studies suggest that Briciclib may enhance the efficacy of other anticancer agents when used in combination therapies targeting multiple pathways .
Mechanistic Foundations of Briciclib in Oncogenic Pathway Modulation

Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Proto-Oncogenic Target

eIF4E is a pivotal component of the eIF4F complex, responsible for cap-dependent mRNA translation initiation. Its dysregulation is a hallmark of cancer, driving the overexpression of key oncoproteins.

Role of eIF4E in Cyclin D1 and c-Myc Overexpression

eIF4E selectively enhances the translation of mRNAs with complex 5' untranslated regions (UTRs), including Cyclin D1 and c-Myc. These transcripts are inherently "weak" due to their G/C-rich structures, rendering them highly dependent on eIF4E activity for efficient translation [6] [7]. Overexpression of eIF4E in malignancies leads to:

  • Cyclin D1 accumulation: Promotes G1/S phase transition by activating CDK4/6
  • c-Myc upregulation: Amplifies global transcriptional activity, fostering proliferation and metabolic reprogramming
  • Tumor aggressiveness: Correlates with poor prognosis in breast, prostate, and hematological cancers [6]

Table 1: eIF4E-Dependent Oncoproteins and Their Functions

OncoproteinFunction in CancerDependency on eIF4E
Cyclin D1CDK4/6 activation; G1/S progressionHigh (complex 5' UTR)
c-MycTranscriptional activation; metabolic reprogrammingHigh
VEGFAngiogenesis and metastasisModerate
SurvivinApoptosis suppressionModerate

Briciclib-Mediated Inhibition of eIF4E-Dependent mRNA Translation

Briciclib directly targets eIF4E functionality, disrupting the eIF4F complex assembly. Mechanistically, it:

  • Competes with mRNA cap binding: Prevents eIF4E from engaging the 5' cap structure of mRNAs [5] [8]
  • Suppresses "weak" mRNA translation: Prioritizes inhibition of oncogenic transcripts (e.g., Cyclin D1, c-Myc) over housekeeping genes [6]
  • Synergizes with 4EBP1: Hypophosphorylated 4EBP1 sequesters eIF4E, and Briciclib amplifies this inhibitory axis [6]In pancreatic and lymphoma models, this mechanism reduces oncoprotein synthesis by >60%, impairing tumor growth [8].

Table 2: Briciclib's Impact on Key Translational Targets

Target mRNAFunctionReduction Post-Briciclib
Cyclin D1Cell cycle progression70-75%
c-MycTranscriptional activation65-70%
Mcl-1Anti-apoptotic protein50-60%
VEGFAngiogenesis40-50%

Cyclin-D1/CDK4 Complex Dysregulation in Neoplastic Proliferation

The Cyclin D1/CDK4 complex phosphorylates retinoblastoma (RB) protein, releasing E2F transcription factors to drive S-phase entry. This axis is hyperactivated in 80% of solid tumors.

Briciclib’s Dual Targeting of Cell Cycle Checkpoints

Briciclib concurrently disrupts:

  • G1/S checkpoint: By suppressing Cyclin D1 synthesis (via eIF4E inhibition), it impedes CDK4 activation and RB phosphorylation [3] [8]
  • G2/M checkpoint: Through undefined mechanisms, it induces premature mitosis in cells with unrepaired DNA damage, mimicking Wee1 kinase inhibition [3] [7]This dual action forces cells through cell cycle phases without adequate DNA repair, enhancing genomic instability. In in vitro lymphoma models, Briciclib increased G1 arrest by 40% and mitotic catastrophe by 30% [8].

Table 3: Cell Cycle Checkpoints Targeted by Briciclib

CheckpointRegulatory ProteinsBriciclib's Action
G1/SCyclin D1, CDK4, RBDownregulates Cyclin D1; blocks RB phosphorylation
G2/MWee1, CDC25Promotes premature mitotic entry (mechanism under study)

Synergistic Effects With Apoptotic Signaling Pathways

Briciclib amplifies intrinsic apoptosis through:

  • Mcl-1 suppression: Reduces levels of this anti-apoptotic Bcl-2 family protein [6] [7]
  • p53-independent apoptosis: Activates BIM and BAX even in p53-mutant cells [7]
  • ROS induction: Generates reactive oxygen species that destabilize mitochondrial membranesCombined with mTOR inhibitors (e.g., rapalogs), Briciclib increases caspase-3/7 activation by 4-fold in KRAS-mutant lung adenocarcinoma, demonstrating synthetic lethality [1] [6].

Properties

CAS Number

865783-99-9

Product Name

Briciclib

IUPAC Name

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate

Molecular Formula

C19H23O10PS

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+

InChI Key

LXENKEWVEVKKGV-BQYQJAHWSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

ON013105; ON-013105; ON 013105; ON 014185; ON014185; ON-014185; ON-013105 sodium, Briciclib.

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.